

## Using Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in cyclooxygenase inhibition assays

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### Compound of Interest

Compound Name: Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

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## Application Note & Protocol

### Evaluating Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate in In Vitro Cyclooxygenase (COX) Inhibition Assays

#### Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** as a potential inhibitor in cyclooxygenase (COX) enzyme assays. We delve into the foundational science of COX-1 and COX-2 enzymes, the rationale for selective inhibition, and present a detailed, field-proven protocol for determining the inhibitory potency (IC<sub>50</sub>) and selectivity of the compound. The methodologies described herein are designed to ensure robust, reproducible, and interpretable results for screening and characterizing anti-inflammatory agents.

#### Introduction: The Rationale for Selective COX Inhibition

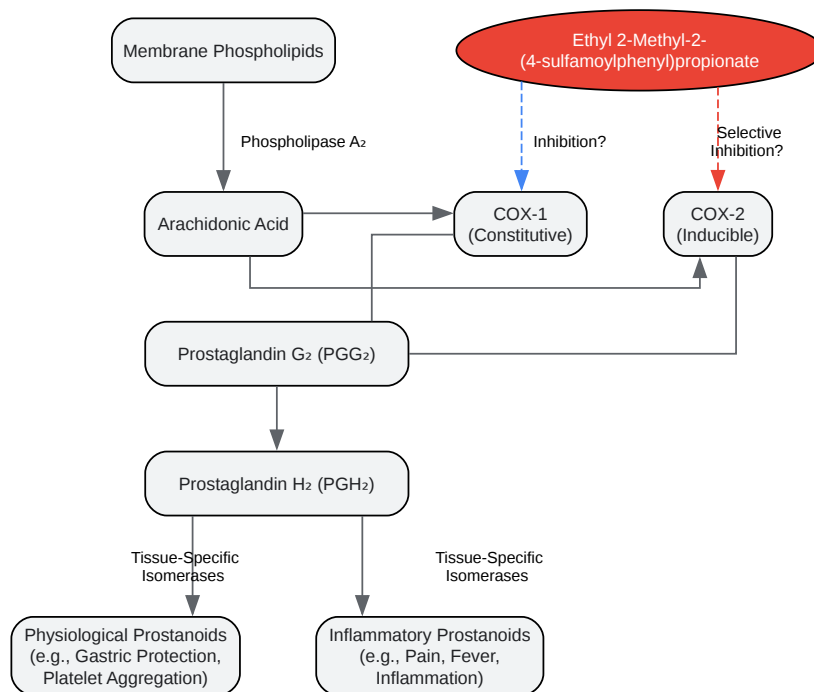
Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme family responsible for the biosynthesis of prostaglandins and thromboxane from arachidonic acid.[1] There are two primary, well-characterized isoforms:

- COX-1 (PTGS1): A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that mediate physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[2][3]
- COX-2 (PTGS2): An inducible enzyme that is typically undetectable in most tissues but is significantly upregulated at sites of inflammation by cytokines and inflammatory stimuli.[4][5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[6]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[2] While they provide effective anti-inflammatory relief, the concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects, such as ulcers and bleeding. The understanding of these side effects drove the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while sparing the functions of COX-1, thereby offering a superior gastrointestinal safety profile.[7][8]

#### The Arachidonic Acid Cascade & Point of Inhibition

The COX enzymes are central to the inflammatory signaling pathway. When a cell is stimulated, phospholipase enzymes release arachidonic acid from the cell membrane. COX enzymes then catalyze the first two steps in the conversion of arachidonic acid into prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), the precursor for all other prostanoids.[3][9] **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is hypothesized to act by blocking the active site of the COX enzymes, preventing the conversion.



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**Figure 1.** The Prostaglandin Synthesis Pathway.

## Compound Profile: Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

**Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** (CAS 374067-94-4) is a small molecule whose structure warrants investigation as a COX inhibitor. A key feature is the para-sulfamoylphenyl group ( $-\text{C}_6\text{H}_4\text{SO}_2\text{NH}_2$ ). This sulfonamide moiety is a critical pharmacophore for a class of highly selective COX-2 inhibitors known as "coxibs," including the well-known drug Celecoxib.[8][12] The sulfonamide side chain is known to bind to a distinct hydrophobic side-pocket in the COX-2 active site, which is sterically hindered in COX-1 by the presence of a larger isoleucine residue (Ile523) instead of a valine.[1] This structural difference provides the primary basis for the selective inhibition of COX-2 by coxib drugs. The presence of this same sulfonamide group in **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** provides a strong rationale for evaluating its inhibitory activity and selectivity against the COX isoforms.

## Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol describes a robust method for determining the potency ( $\text{IC}_{50}$ ) and selectivity of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** using human recombinant COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is the second step in the reaction cascade (PGH<sub>2</sub>).

### Principle of the Assay

The peroxidase activity of COX is measured using a fluorometric probe, such as ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is converted to the fluorescent compound resorufin in the presence of the heme cofactor and PGG<sub>2</sub>. An inhibitor will block the initial cyclooxygenase reaction (arachidonic acid to PGG<sub>2</sub>), thereby preventing the subsequent peroxidase reaction and the generation of the fluorescent signal.

## Materials and Reagents

- Enzymes: Human Recombinant COX-1 and COX-2
- Substrate: Arachidonic Acid ( $\geq 98\%$  purity)
- Cofactor: Heme
- Detection Reagent: COX Fluorometric Substrate (e.g., ADHP)

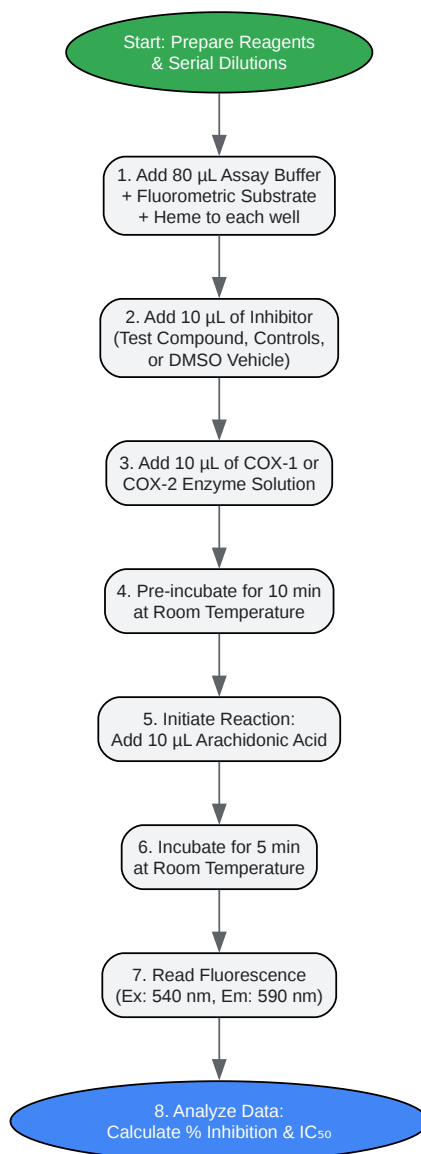
- Test Compound: **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**
- Control Inhibitors:
  - Celecoxib (Selective COX-2 inhibitor)
  - Indomethacin (Non-selective COX inhibitor)
- Solvent: Dimethyl Sulfoxide (DMSO, cell culture grade)
- Assay Buffer: Tris-HCl, pH 8.0
- Hardware: 96-well black microplates, multichannel pipettes, fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

## Preparation of Solutions

- Test Compound Stock (10 mM): Dissolve an appropriate amount of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** in 100% DMSO.
  - Rationale: DMSO is a standard solvent for solubilizing hydrophobic organic compounds for in vitro assays.<sup>[13]</sup> A high-concentration stock allows final solvent concentration in the assay, preventing artifacts.
- Control Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of Celecoxib and Indomethacin in 100% DMSO.
- Serial Dilutions: Perform serial dilutions of the test and control compounds in DMSO to create a range of concentrations for IC<sub>50</sub> determination (e.g. down to 10 nM).
- Enzyme Working Solutions: Dilute the COX-1 and COX-2 enzymes in assay buffer to the optimal concentration determined by initial enzyme titration. Keep on ice.
- Substrate Solution (Arachidonic Acid): Prepare a working solution of arachidonic acid in assay buffer. The concentration should be at or near the K<sub>i</sub> of the enzymes to ensure competitive inhibitors can be accurately assessed.<sup>[9]</sup>

## Step-by-Step Assay Procedure

The following workflow should be performed for COX-1 and COX-2 in separate plates or sections of a plate.



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**Figure 2.** Experimental Workflow for the COX Inhibition Assay.

- Plate Setup: Add 80 µL of assay buffer containing the fluorometric substrate and heme to all wells of a 96-well black plate.
- Inhibitor Addition: Add 10 µL of each compound dilution (or DMSO vehicle for 100% activity control) to the appropriate wells. Include wells with a known inhibitor (Celecoxib) as a positive control.
- Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to each well. For the "no enzyme" background control, add 10 µL of assay buffer.
- Pre-incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
  - Rationale: This step allows the inhibitor to bind to the enzyme active site before the introduction of the substrate.
- Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells to start the reaction. The final volume in each well is 110 µL.
- Reaction Incubation: Incubate for 5 minutes at room temperature, protected from light.
- Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

## Data Analysis

- Background Subtraction: Subtract the average fluorescence of the "no enzyme" control from all other readings.
- Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition =  $100 * [1 - (\text{Signal\_Inhibitor} / \text{Signal\_DMSO\_V})]$
- Determine IC<sub>50</sub>: Plot the Percent Inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-resp) to calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor that produces 50% inhibition.<sup>[9]</sup>

## Interpreting Results: Potency and Selectivity

The primary outputs of this assay are the IC<sub>50</sub> values for the test compound against both COX-1 and COX-2. This data allows for a quantitative assessment of potency and selectivity.

### Selectivity Index (SI)

To quantify the selectivity of the compound for COX-2 over COX-1, a Selectivity Index (SI) is calculated:

$$SI = IC_{50} (COX-1) / IC_{50} (COX-2)$$

- An SI > 1 indicates selectivity for COX-2.
- An SI ≈ 1 indicates a non-selective inhibitor.
- An SI < 1 indicates selectivity for COX-1.

A higher SI value signifies greater selectivity for the COX-2 enzyme. This is the key metric for identifying promising drug candidates with a potentially favorable profile.

## Example Data Presentation

The results should be summarized in a clear, tabular format for easy comparison with control compounds.

Compound	COX-1 IC <sub>50</sub> (μM)	COX-2 IC <sub>50</sub> (μM)	Selectivity Index (SI) [COX-1/COX-2]
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate	[Hypothetical Value: 5.2]	[Hypothetical Value: 0.25]	20.8
Celecoxib (Control)	>50	0.13	>384
Indomethacin (Control)	0.08	0.75	0.11

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

## Conclusion

The protocols outlined in this application note provide a validated framework for assessing the COX inhibitory properties of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**. By leveraging its structural similarity to known selective COX-2 inhibitors, this compound represents a viable candidate for investigation in anti-inflammatory drug discovery programs. Accurate determination of its IC<sub>50</sub> values against both COX isoforms and the subsequent calculation of its Selectivity Index are critical first steps in characterizing its therapeutic potential and advancing it through the development pipeline.

## References

- Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Retrieved from Patsnap Synapse. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5RWnzs3GC0VqWg-anHz\\_-X0y\\_jrGTPwJfrvwwjeWvtHgFsBu69p3HOJ9jJfWadUXw7mHEZ2brdfcpZUFPIdQLIZ7kHSckfZhS4s9xDFpUYEApTave9LduZwsPqIMSoW6tpy3vpfIABbotjKx4vaUvkDByl4OhmqUyxiljFP4KSypl26A=\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5RWnzs3GC0VqWg-anHz_-X0y_jrGTPwJfrvwwjeWvtHgFsBu69p3HOJ9jJfWadUXw7mHEZ2brdfcpZUFPIdQLIZ7kHSckfZhS4s9xDFpUYEApTave9LduZwsPqIMSoW6tpy3vpfIABbotjKx4vaUvkDByl4OhmqUyxiljFP4KSypl26A=)
- EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from EBSCO. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5RWnzs3GC0VqWg-anHz\\_-X0y\\_jrGTPwJfrvwwjeWvtHgFsBu69p3HOJ9jJfWadUXw7mHEZ2brdfcpZUFPIdQLIZ7kHSckfZhS4s9xDFpUYEApTave9LduZwsPqIMSoW6tpy3vpfIABbotjKx4vaUvkDByl4OhmqUyxiljFP4KSypl26A=\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5RWnzs3GC0VqWg-anHz_-X0y_jrGTPwJfrvwwjeWvtHgFsBu69p3HOJ9jJfWadUXw7mHEZ2brdfcpZUFPIdQLIZ7kHSckfZhS4s9xDFpUYEApTave9LduZwsPqIMSoW6tpy3vpfIABbotjKx4vaUvkDByl4OhmqUyxiljFP4KSypl26A=)
- Wikipedia. (2024). Cyclooxygenase. Retrieved from Wikipedia. [\[https://en.wikipedia.org/wiki/Cyclooxygenase\]](https://en.wikipedia.org/wiki/Cyclooxygenase)

- Cleveland Clinic. (2023). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from Cleveland Clinic. [<https://my.clevelandclinic.org/health/drugs/25148-cox-2-inhibitors>]
- Guan, Y., & Breyer, M. D. (2001). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. *Journal of the American Nephrology*, 12(2), 390-400. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomfOvJtTKZnhQdIJqX61dzFKqG8ekKccN2kyMXLi44dqIbcNq09AFR8EBxmtXcFERIJzuVzbNGFTivaFbdIQ1OhWpJxoLNpUgqQE2SDANHI2dimi8Nyzs1KTItHg-0vX16j\\_\\_6MA=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomfOvJtTKZnhQdIJqX61dzFKqG8ekKccN2kyMXLi44dqIbcNq09AFR8EBxmtXcFERIJzuVzbNGFTivaFbdIQ1OhWpJxoLNpUgqQE2SDANHI2dimi8Nyzs1KTItHg-0vX16j__6MA=)]
- Abdel-Aziz, A. A.-M., et al. (2011). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. *Medicinal Chemistry*, 54(9), 3038-3046. [<https://pubs.acs.org/doi/10.1021/jm200006q>]
- Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from Wikipedia. [[https://en.wikipedia.org/wiki/Cyclooxygenase-2\\_inhibitor](https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor)]
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, functional, and mechanistic insights. *Annual Review of Biochem* 182. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3095942/>]
- ResearchGate. (n.d.). Biosynthesis of Prostaglandins through the Cyclooxygenase Pathways. Retrieved from ResearchGate. [<https://www.researchgate.net/publication/2660980838>]
- Debnath, S. (2016). Cox 2 inhibitors. SlideShare. [<https://www.slideshare.net/slideshow/cox-2-inhibitors-60980838/60980838>]
- Jabbour, H. N., Kelly, R. W., Fraser, H. M., & Critchley, H. O. (2006). Cyclooxygenase enzymes and prostaglandins in pathology of the endometrium. *Reproduction*, 131(3), 421-433. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2714896/>]
- Gürsoy, E. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer Agents. *Molecules*, 20(5), 8398-8419. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272555/>]
- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Retrieved from BenchChem. [<https://www.benchchem.com/product/b1191>]
- Al-Ostath, R. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. *Journal of Pharmaceutical Investigation*, 52, 439-453. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9203138/>]
- Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. *Methods in Molecular Biology* 114. [[https://link.springer.com/protocol/10.1007/978-1-59745-364-6\\_8](https://link.springer.com/protocol/10.1007/978-1-59745-364-6_8)]
- ResearchGate. (2011). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Retrieved from ResearchGate. [[https://www.researchgate.net/publication/51042735\\_Design\\_and\\_Synthesis\\_of\\_Celecoxib\\_and\\_Rofecoxib\\_Analogues\\_as\\_Selective\\_Cyclooxygenase-2\\_Inhibitors\\_Replacement\\_of\\_Sulfonamide\\_and\\_Methylsulfonyl\\_Pharmacophores\\_by\\_an\\_Azido\\_Bioisostere](https://www.researchgate.net/publication/51042735_Design_and_Synthesis_of_Celecoxib_and_Rofecoxib_Analogues_as_Selective_Cyclooxygenase-2_Inhibitors_Replacement_of_Sulfonamide_and_Methylsulfonyl_Pharmacophores_by_an_Azido_Bioisostere)]
- Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. *Medicinal Chemistry*, 52(6), 1601-1610. [<https://pubs.acs.org/doi/10.1021/jm801402z>]
- Mohammadi-Farani, A., et al. (2014). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. *Research in Pharmaceutical Sciences*, 9(3), 195-202. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157032/>]
- Uddin, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. *Journal of Chromatography B* 879(19), 1633-1639. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109214/>]
- ResearchGate. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from ResearchGate. [[https://www.researchgate.net/publication/45100061\\_Different\\_Methods\\_for\\_Testing\\_Potential\\_Cyclooxygenase-1\\_and\\_Cyclooxygenase-2\\_Inhibitors](https://www.researchgate.net/publication/45100061_Different_Methods_for_Testing_Potential_Cyclooxygenase-1_and_Cyclooxygenase-2_Inhibitors)]
- Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. *FASEB Journal* 41(Suppl 1), 11-17. [[https://academic.oup.com/faseb/article/41/Suppl\\_1/11/117](https://academic.oup.com/faseb/article/41/Suppl_1/11/117)]
- ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from ResearchGate. [[https://www.researchgate.net/publication/343166668\\_Synthesis\\_of\\_Celecoxib\\_and\\_Structural\\_Analogs-A\\_Review](https://www.researchgate.net/publication/343166668_Synthesis_of_Celecoxib_and_Structural_Analogs-A_Review)]
- Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. *Journal of Medicinal Chemistry*, 40(9), 1347-1365. [<https://pubs.acs.org/doi/10.1021/jm960803q>]
- BenchChem. (2025). Application Notes and Protocols for Studying COX-1 vs. COX-2 Selectivity of Difenpiramide. Retrieved from BenchChem. [<https://www.benchchem.com/product/B1621>]
- Sigma-Aldrich. (n.d.). Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate. Retrieved from Sigma-Aldrich. [<https://www.sigmaaldrich.com/US/en/product/ambd/ambh2d6ff5db>]
- Guidechem. (n.d.). Ethyl 2-[methyl(phenyl)sulfamoyl]propanoate 87712-38-7 wiki. Retrieved from Guidechem. [<https://www.guidechem.com/87712-38-7>]
- Pharmaffiliates. (n.d.). **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propanoate**. Retrieved from Pharmaffiliates. [[https://www.pharmaffiliates.com/ethyl-2-methyl-2-\(4-sulfamoylphenyl\)propanoate](https://www.pharmaffiliates.com/ethyl-2-methyl-2-(4-sulfamoylphenyl)propanoate)]
- PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved from PubChem. [<https://pubchem.ncbi.nlm.nih.gov/compound/583752>]
- Khan, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. *Molecules*, 28(15), 5801. [<https://www.mdpi.com/1420-3049/28/15/5801>]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. *Methods in Molecular Biology*, 644, 1-17. [<https://pubmed.ncbi.nlm.nih.gov/20645170/>]
- Abdel-Aziz, M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamido-β-phenylalanine scaffolds: a molecular docking study. *RSC Advances*, 10(10), 5946-5964. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9051187>]
- Husain, A., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide. *Molecules*, 17(1), 819-830. [<https://www.mdpi.com/1420-3049/17/1/819>]
- FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from FooDB. [<https://foodb.ca/compounds/FDB003278>]

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## Sources

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebSCO.com]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | 374067-94-4 [sigmaaldrich.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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